molecular formula C18H16N6O3 B2930541 1-(furan-2-carbonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine CAS No. 1105249-38-4

1-(furan-2-carbonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine

Cat. No.: B2930541
CAS No.: 1105249-38-4
M. Wt: 364.365
InChI Key: CNWIIGANUJZGAT-UHFFFAOYSA-N
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Description

1-(furan-2-carbonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine is a complex organic compound that features a combination of furan, triazolo, pyridazin, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-carbonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the furan-2-carbonyl intermediate: This can be achieved by reacting furan-2-carboxylic acid with a suitable reagent like thionyl chloride to form furan-2-carbonyl chloride.

    Synthesis of the triazolo[4,3-b]pyridazin intermediate: This involves the cyclization of appropriate precursors under specific conditions, such as using hydrazine derivatives and nitriles.

    Coupling of intermediates: The furan-2-carbonyl chloride is then reacted with the triazolo[4,3-b]pyridazin intermediate in the presence of a base to form the desired compound.

    Final piperazine substitution: The final step involves the substitution of the piperazine ring at the appropriate position to yield the target compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic route to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to improve solubility and reaction efficiency.

    Temperature and Pressure: Control of reaction conditions to optimize the yield.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-carbonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form corresponding furanones.

    Reduction: The compound can be reduced to modify the triazolo[4,3-b]pyridazin ring.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of reduced triazolo[4,3-b]pyridazin derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(furan-2-carbonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.

    Material Science: Use in the development of novel materials with unique electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.

Comparison with Similar Compounds

Similar Compounds

    1-(furan-2-carbonyl)-4-(pyridazin-3-yl)piperazine: Lacks the triazolo ring, making it less complex.

    1-(furan-2-carbonyl)-4-(triazolo[4,3-b]pyridazin-6-yl)piperazine: Similar structure but without the additional furan ring.

Uniqueness

1-(furan-2-carbonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine is unique due to its combination of multiple heterocyclic rings, which may confer distinct chemical and biological properties. This complexity can enhance its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

furan-2-yl-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O3/c25-18(14-4-2-12-27-14)23-9-7-22(8-10-23)16-6-5-15-19-20-17(24(15)21-16)13-3-1-11-26-13/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWIIGANUJZGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C(=NN=C3C4=CC=CO4)C=C2)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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